molecular formula C8H9BrO2S B8444292 5-(3-Bromopropyl)thiophene-2-carboxylic acid

5-(3-Bromopropyl)thiophene-2-carboxylic acid

Cat. No.: B8444292
M. Wt: 249.13 g/mol
InChI Key: KAKLBMRMSLJPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromopropyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H9BrO2S and its molecular weight is 249.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

5-(3-bromopropyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO2S/c9-5-1-2-6-3-4-7(12-6)8(10)11/h3-4H,1-2,5H2,(H,10,11)

InChI Key

KAKLBMRMSLJPSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution consisting of thienoic acid (10 g, 78 mmol) in THF (150 mL) at −78° C. was added an LDA solution (85 mL, 170 mmol, 2 M in heptanes/THF/ethylbenzene, Sigma-Aldrich) dropwise over 20 minutes, and the reaction mixture was stirred 40 minutes. To the reaction mixture was then added dibromopropane (23.8 g, 117 mmol) in one portion, and the reaction mixture was allowed to warm to room temperature and was stirred for 3 days. To the reaction mixture was added 50 mL each of a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium chloride, and 6 N HCl. The organic material was extracted with ethyl acetate and the organic layer was dried over sodium sulfate, filtered, and concentrated to afford the title compound as a yellow oil (24.0 g). The product was used without further purification; TLC Rf 0.5 (solvent system: 30:70:1 v/v ethyl acetate-hexanes-acetic acid).
Quantity
10 g
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reactant
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150 mL
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solvent
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85 mL
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23.8 g
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saturated aqueous solution
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50 mL
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